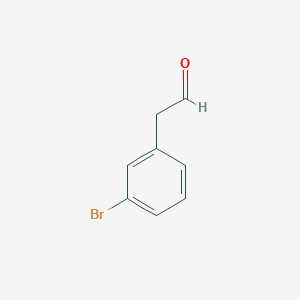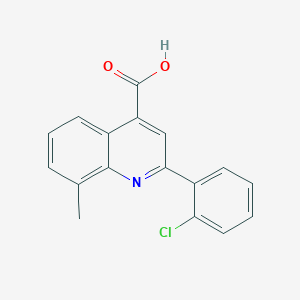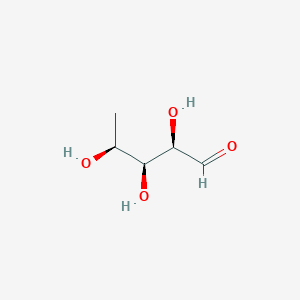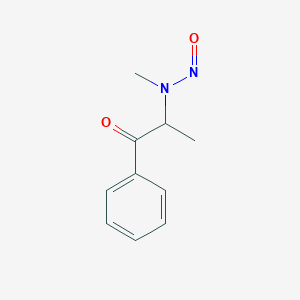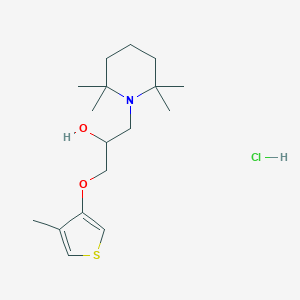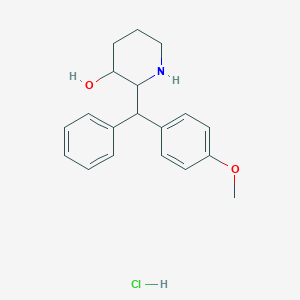
1-(5-Methoxy-2-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2-methylphenyl)ethanone, also known as 2C-H, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, leading to downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. The exact mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone is still not fully understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
1-(5-Methoxy-2-methylphenyl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. It has also been shown to increase cortical excitability, which is thought to be involved in the regulation of perception and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Methoxy-2-methylphenyl)ethanone has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. One limitation is its potential for inducing hallucinogenic effects, which may confound the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(5-Methoxy-2-methylphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential for use in cognitive enhancement and memory improvement. Finally, further investigation is needed to fully understand the mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone and its effects on the brain.
Métodos De Síntesis
The synthesis of 1-(5-Methoxy-2-methylphenyl)ethanone involves the reaction of 2-methoxy-5-methylphenol with bromine to form 2-bromo-5-methoxytoluene. This intermediate is then reacted with ethylmagnesium bromide to form 1-(5-Methoxy-2-methylphenyl)ethanol. The final step involves the oxidation of the alcohol to form 1-(5-Methoxy-2-methylphenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2-methylphenyl)ethanone has been studied for its potential use in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, 1-(5-Methoxy-2-methylphenyl)ethanone has been studied as a potential tool for investigating the role of the serotonin 5-HT2A receptor in these disorders.
Propiedades
Número CAS |
110743-57-2 |
|---|---|
Nombre del producto |
1-(5-Methoxy-2-methylphenyl)ethanone |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12-3)6-10(7)8(2)11/h4-6H,1-3H3 |
Clave InChI |
GTDORSWMHIIHPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC)C(=O)C |
Sinónimos |
Ethanone, 1-(5-methoxy-2-methylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



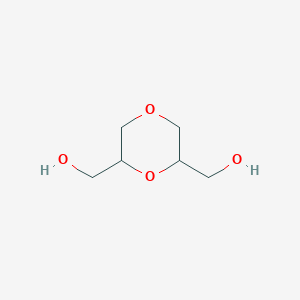
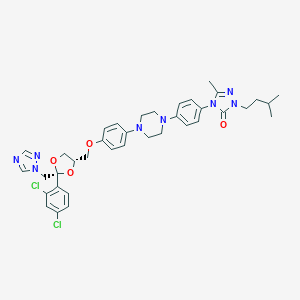
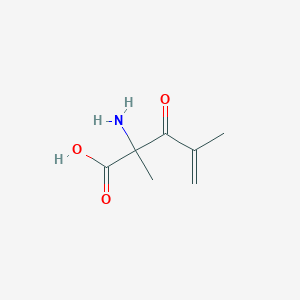
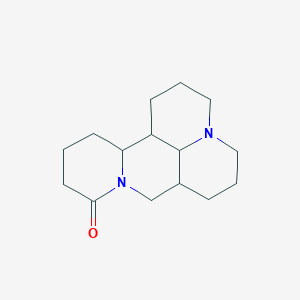
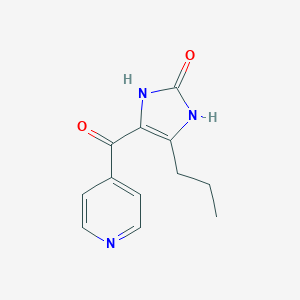
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
